tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No.: 1147421-99-5
Cat. No.: VC2704049
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate - 1147421-99-5](/images/structure/VC2704049.png)
Specification
CAS No. | 1147421-99-5 |
---|---|
Molecular Formula | C19H28N2O2 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 |
Standard InChI Key | DEZFOMKNEZXHRG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Basic Properties
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1147421-99-5) is a heterocyclic organic compound with a molecular formula of C₁₉H₂₈N₂O₂ and a molecular weight of 316.4378 g/mol . This compound possesses a saturated bicyclic system consisting of fused pyrrolidine and piperidine rings forming the octahydropyrrolo[3,2-c]pyridine core structure. Two key functional groups characterize this molecule: a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (position 1) and a benzyl group attached to the piperidine nitrogen (position 5) .
The compound has been assigned several database identifiers that facilitate its cataloging and retrieval in chemical databases:
Property | Value |
---|---|
CAS Number | 1147421-99-5 |
Molecular Formula | C₁₉H₂₈N₂O₂ |
Molecular Weight | 316.4378 g/mol |
MDL Number | MFCD29041965 |
InChIKey | DEZFOMKNEZXHRG-UHFFFAOYSA-N |
PubChem CID | 58117138 |
This compound is primarily used for research purposes, specifically as an intermediate in organic synthesis and pharmaceutical development .
Structural Features and Chemical Properties
Structural Analysis
The core structure of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate consists of a fully saturated (octahydro) pyrrolo[3,2-c]pyridine scaffold. This bicyclic framework creates a rigid three-dimensional architecture that offers specific stereochemical properties valuable in drug design . The compound's structure can be broken down into three key components:
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The octahydropyrrolo[3,2-c]pyridine core - a fused bicyclic system with two nitrogen atoms
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The tert-butoxycarbonyl (Boc) protecting group at position 1 - providing protection for the pyrrolidine nitrogen
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The benzyl substituent at position 5 - attached to the piperidine nitrogen
The specific arrangement of these structural elements creates a molecule with well-defined spatial characteristics that enable selective chemical transformations at specific sites.
Physical and Chemical Properties
Based on the available data, tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically appears as an oil when freshly synthesized . The compound demonstrates solubility in common organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO) .
For storage considerations, the compound is typically maintained at room temperature according to multiple supplier specifications . When preparing stock solutions, the following dilution guidelines can be followed:
Starting Amount | Target Concentration | Volume Required |
---|---|---|
1 mg | 1 mM | 3.1602 mL |
5 mg | 1 mM | 15.8009 mL |
10 mg | 1 mM | 31.6018 mL |
1 mg | 5 mM | 0.632 mL |
5 mg | 5 mM | 3.1602 mL |
10 mg | 5 mM | 6.3204 mL |
1 mg | 10 mM | 0.316 mL |
5 mg | 10 mM | 1.5801 mL |
10 mg | 10 mM | 3.1602 mL |
To enhance solubility during preparation, it is recommended to heat the container to 37°C followed by ultrasonic oscillation .
Synthesis Methods and Reaction Pathways
General Synthetic Approaches
The synthesis of tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be achieved through various methods, with catalytic hydrogenation being one of the most efficient approaches. The synthesis typically begins with appropriate precursors containing the pyrrolo[3,2-c]pyridine framework, followed by functionalization and protection steps to introduce the benzyl and tert-butyloxycarbonyl groups.
Parameter | Condition |
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Catalyst | 5% palladium hydroxide on activated carbon |
Solvent | Methanol/ethanol (IMS) |
Temperature | Room temperature (approximately 20°C) |
Reaction time | 10 hours |
Atmosphere | Hydrogen |
Reported yield | 99% |
This method is particularly advantageous due to its high yield and relatively mild reaction conditions, making it suitable for large-scale production.
Alternative Synthetic Pathways
Patent literature describes alternative approaches to synthesizing compounds in this class. One notable method involves the efficient conversion of cyano groups to pyrrolidine structures in a one-step process . This approach offers several advantages:
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Utilization of readily available and cost-effective starting materials
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Implementation of mild reaction conditions
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Simplified operational procedures
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Formation of the rigid bicyclic structure with high efficiency
The patent specifically details a process for preparing six hydrogen-pyrrolo-[3,2-c] pyridine-3a, 5-diacid-5-tertiary butyl ester-3a-ethyl ester through a series of transformations starting from appropriate piperidine precursors .
Applications in Research and Drug Development
Role as a Synthetic Intermediate
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its utility stems from its well-defined structure and functional groups that enable selective chemical transformations. Applications include:
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Synthesis of complex nitrogen-containing heterocycles, including alkaloids and other heterocyclic compounds with potential biological activity
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Creation of molecules with specific three-dimensional architectures, leveraging the rigid bicyclic framework
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Development of compounds with enhanced pharmacological properties through structural modifications
The compound is particularly valuable in research settings where specific molecular scaffolds with nitrogen-containing ring systems are required.
Pharmaceutical Research Applications
Related compounds in this structural class have shown significant potential in pharmaceutical research, including:
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Development of nicotinic acetylcholine receptor agonists, as evidenced by research on related compound (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate
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Creation of compounds with potential effects on the central nervous system
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Synthesis of molecules that may exhibit specific enzyme inhibitory activities
These applications highlight the importance of the pyrrolo[3,2-c]pyridine scaffold in medicinal chemistry research.
Structural Analogs and Related Compounds
Key Structural Variants
Several structural analogs related to tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been documented in the literature, including:
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tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 848410-13-9) - The debenzylated analog that lacks the benzyl group at position 5
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(2S,3aR,7aS)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate - A structurally related compound with additional methano bridge between positions 2 and 5, used as an intermediate for nicotinic acetylcholine receptor agonists
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tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - An isomeric structure with a different ring fusion pattern
Comparative Analysis
The structural variations between these analogs primarily involve:
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The presence or absence of substituents (such as the benzyl group at position 5)
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The configuration of the ring fusion between the pyrrolidine and piperidine rings
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Additional structural elements that modify the three-dimensional architecture of the molecule
These modifications can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds, making them suitable for different synthetic applications and biological targets.
Recent Research Developments
Process Optimization for Scale-Up
Recent research has focused on optimizing the synthesis of related compounds for large-scale production. Work published in 2018 described process optimization for the large-scale preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related compound used as an intermediate for nicotinic acetylcholine receptor agonists .
A key innovation in this research was the development of a one-pot process that accomplished three transformations simultaneously:
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Debenzylation
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Ring hydrogenation of two fused bicyclic rings
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Stereochemical control to achieve specific isomers
This optimized method enabled the preparation of multi-hundred gram quantities of the target compound, demonstrating the scalability of such synthetic approaches for industrial applications .
Patent Developments
Patent literature from 2014 describes novel approaches to synthesizing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the continued interest in developing efficient methods for preparing these compounds . The patent specifically mentions:
"The preparation method is novel, and especially realizes the efficient conversion process from the cyano group to a pyrrolidine structure in one step. The raw materials and reagents are easily available and cheap, the reaction conditions are mild, the operation is simple, and the generated octahydro-1H-pyrrolo[2, 3-c]pyridine derivative and the octahydro-1H-pyrrolo[3, 2-c]pyridine derivative, especially derivatives with carboxyl or ester, can be used as an important intermediate of new drug research and development due to a rigid-cyclo structure of a trifunctional group."
This patent highlights the ongoing efforts to develop more efficient and economical synthetic routes to these valuable intermediates.
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